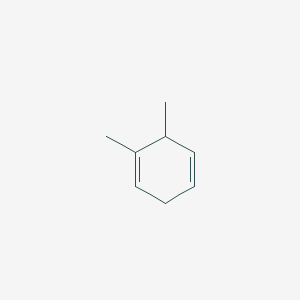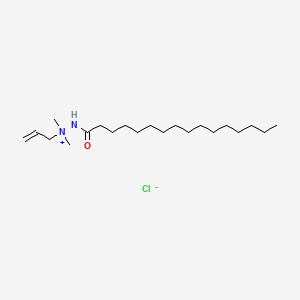
1-Allyl-1,1-dimethyl-2-palmitoylhydrazinium chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Allyl-1,1-dimethyl-2-palmitoylhydrazinium chloride is an organic compound with the molecular formula C21H43ClN2O It is a hydrazinium salt that features an allyl group, a dimethyl group, and a palmitoyl group attached to the hydrazinium ion
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Allyl-1,1-dimethyl-2-palmitoylhydrazinium chloride typically involves the reaction of allyl chloride with 1,1-dimethylhydrazine, followed by the introduction of a palmitoyl group. The reaction conditions often require the use of a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the reaction. The final step involves the addition of hydrochloric acid to form the chloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to produce the compound at an industrial scale.
化学反应分析
Types of Reactions
1-Allyl-1,1-dimethyl-2-palmitoylhydrazinium chloride can undergo various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form an epoxide or an allylic alcohol.
Reduction: The palmitoyl group can be reduced to form a primary alcohol.
Substitution: The chloride ion can be substituted with other nucleophiles, such as hydroxide or alkoxide ions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are effective.
Substitution: Conditions typically involve the use of a strong base like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Epoxides or allylic alcohols.
Reduction: Primary alcohols.
Substitution: Various substituted hydrazinium salts depending on the nucleophile used.
科学研究应用
1-Allyl-1,1-dimethyl-2-palmitoylhydrazinium chloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of hydrazones and other nitrogen-containing compounds.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials, such as surfactants and polymers.
作用机制
The mechanism of action of 1-Allyl-1,1-dimethyl-2-palmitoylhydrazinium chloride involves its interaction with molecular targets through its hydrazinium ion. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to the modification of proteins and enzymes. This interaction can disrupt normal cellular processes, resulting in various biological effects.
相似化合物的比较
Similar Compounds
1-Allyl-1,1-dimethylhydrazinium chloride: Lacks the palmitoyl group, making it less hydrophobic.
1-Allyl-1,1-dimethyl-2-stearoylhydrazinium chloride: Similar structure but with a stearoyl group instead of a palmitoyl group.
1-Allyl-1,1-dimethyl-2-lauroylhydrazinium chloride: Contains a lauroyl group, resulting in different physical properties.
Uniqueness
1-Allyl-1,1-dimethyl-2-palmitoylhydrazinium chloride is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. The presence of the palmitoyl group enhances its hydrophobicity, making it more suitable for applications that require interaction with lipid membranes or hydrophobic environments.
属性
CAS 编号 |
40220-90-4 |
|---|---|
分子式 |
C21H43ClN2O |
分子量 |
375.0 g/mol |
IUPAC 名称 |
(hexadecanoylamino)-dimethyl-prop-2-enylazanium;chloride |
InChI |
InChI=1S/C21H42N2O.ClH/c1-5-7-8-9-10-11-12-13-14-15-16-17-18-19-21(24)22-23(3,4)20-6-2;/h6H,2,5,7-20H2,1,3-4H3;1H |
InChI 键 |
MBBWJOFRNVCYDJ-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCCCCC(=O)N[N+](C)(C)CC=C.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


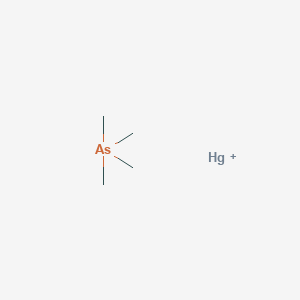
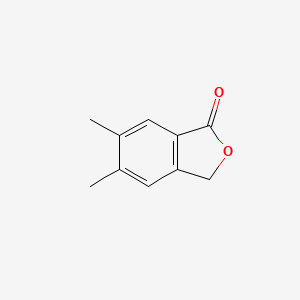
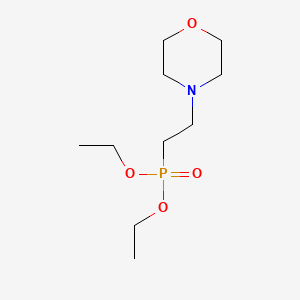
![2,3-Dimethylbenzo[h]quinoline](/img/structure/B14666655.png)
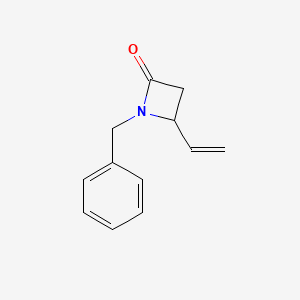
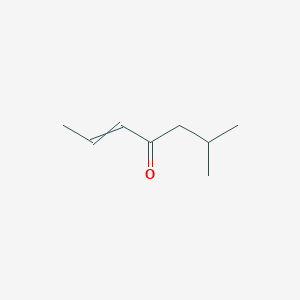
![3-[3-(Hydroxymethyl)quinoxalin-2-yl]propane-1,2-diol](/img/structure/B14666668.png)
![S-(4-methylphenyl) 2-[2-(4-methylphenyl)sulfanylcarbonylphenyl]benzenecarbothioate](/img/structure/B14666671.png)
![N,N'-Bis[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propyl]urea](/img/structure/B14666681.png)
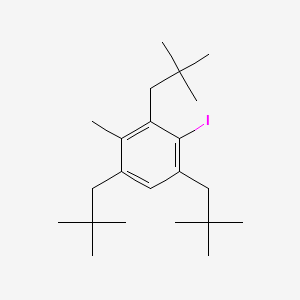
![1,4-Benzenedicarboxamide, N,N'-bis[4-(phenylamino)phenyl]-](/img/structure/B14666688.png)
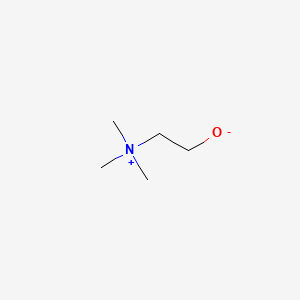
![1,5,5-Trimethyl-8-oxobicyclo[2.2.2]octane-2,3-dicarboxylic acid](/img/structure/B14666695.png)
